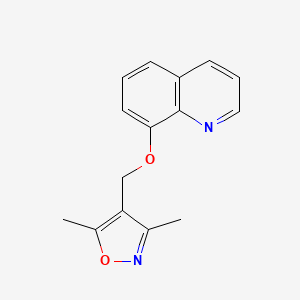![molecular formula C18H17N3O4 B7467265 3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid, also known as CEPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CEPPA is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid is not fully understood. However, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a role in regulating glucose and lipid metabolism. Activation of the PPARγ pathway has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anticancer effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. However, this compound has some limitations for lab experiments. It is not very soluble in water and has poor bioavailability, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to improve its bioavailability for in vivo studies.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. This compound has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of this compound and to improve its bioavailability for in vivo studies.
Métodos De Síntesis
3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid can be synthesized using a three-step process. The first step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The second step involves the reaction of the pyrazole ring with benzaldehyde to form the chalcone intermediate. The final step involves the reaction of the chalcone intermediate with cyanoacetic acid to form this compound.
Aplicaciones Científicas De Investigación
3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-25-18(24)14(11-19)10-15-12-21(9-8-16(22)23)20-17(15)13-6-4-3-5-7-13/h3-7,10,12H,2,8-9H2,1H3,(H,22,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJUSMDSPFBNH-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)CCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN(N=C1C2=CC=CC=C2)CCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

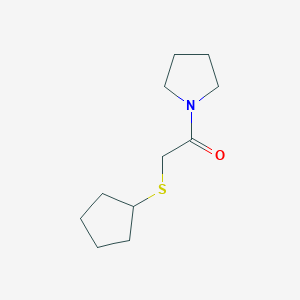
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
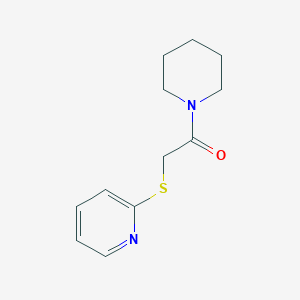
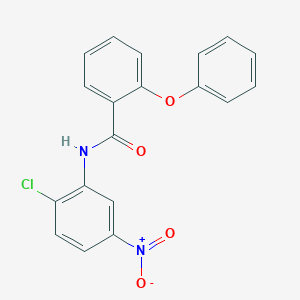
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
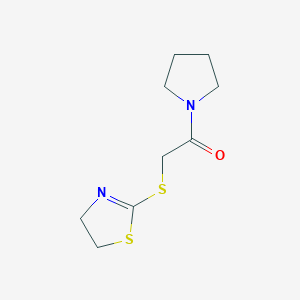
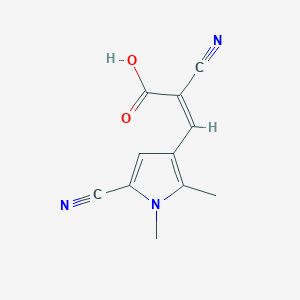
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)

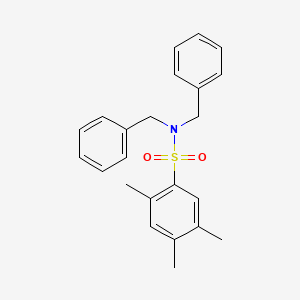
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467272.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)
